Cas no 2229249-75-4 (1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol)

1-{1-[2-(Dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol is a structurally distinct organic compound featuring a cyclopropyl ring fused to a pyridine moiety with a dimethylamino substituent. The presence of both a hydroxyl group and a tertiary amine enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclopropyl scaffold may confer stability and influence stereoelectronic properties, making it valuable for structure-activity relationship studies. The compound’s balanced polarity and functional group compatibility suggest utility in cross-coupling reactions or as a precursor for bioactive molecules. Careful handling is advised due to potential reactivity of the amine and alcohol functionalities.
1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol structure
2229249-75-4 structure
Product Name:1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol
CAS No:2229249-75-4
MF:C12H18N2O
MW:206.284122943878
CID:6000332
PubChem ID:165612406
Update Time:2025-10-24

1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol
    • 1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol
    • EN300-1742119
    • 2229249-75-4
    • Inchi: 1S/C12H18N2O/c1-9(15)12(6-7-12)10-5-4-8-13-11(10)14(2)3/h4-5,8-9,15H,6-7H2,1-3H3
    • InChI Key: OLJNMAUZCCGOJM-UHFFFAOYSA-N
    • SMILES: OC(C)C1(C2=CC=CN=C2N(C)C)CC1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 36.4Ų

1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol Pricemore >>

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Additional information on 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol

Research Briefing on 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol (CAS: 2229249-75-4): Recent Advances and Applications

The compound 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol (CAS: 2229249-75-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This structurally unique compound, featuring a cyclopropyl ring fused with a dimethylamino-substituted pyridine moiety, has demonstrated promising biological activities in recent studies. Current research focuses on its potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.

Recent publications in the Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) have highlighted the synthetic optimization of this compound and its analogs. Researchers have developed improved synthetic routes to access 2229249-75-4 with higher yields and purity, enabling more extensive biological evaluation. The compound's three-dimensional structure, conferred by the cyclopropyl group, appears to confer advantageous properties for target binding and selectivity.

In pharmacological studies, 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol has shown interesting activity profiles against several kinase targets, particularly in the CMGC kinase family. A 2024 study published in ACS Chemical Biology demonstrated its ability to selectively inhibit certain cyclin-dependent kinases (CDKs) with IC50 values in the low micromolar range. The dimethylamino pyridine moiety appears to play a crucial role in binding to the kinase ATP pocket, while the cyclopropyl group contributes to conformational constraint and improved metabolic stability.

The compound's potential therapeutic applications are currently being explored in oncology and inflammatory diseases. Preliminary in vivo studies in murine models have shown promising pharmacokinetic properties, with good oral bioavailability and reasonable half-life. However, researchers note that further optimization of the structure may be needed to improve potency and reduce off-target effects. Several pharmaceutical companies have included derivatives of 2229249-75-4 in their discovery pipelines, suggesting growing industry interest in this chemical scaffold.

From a chemical biology perspective, 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol has also been utilized as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for probing protein-ligand interactions and studying allosteric modulation of various biological targets. Recent work has explored its use in the development of PROTACs (proteolysis targeting chimeras), where it serves as a warhead for specific target protein binding.

Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its biological activity, exploration of its potential in combination therapies, and investigation of its mechanism of action at the molecular level. The compound's CAS number (2229249-75-4) has seen a significant increase in citations in patent literature over the past year, indicating growing commercial interest in its applications.

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